molecular formula C5H6N4O3 B131824 (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid CAS No. 149573-80-8

(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid

Cat. No. B131824
M. Wt: 170.13 g/mol
InChI Key: KLNNAILPTLKFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid, also known as NIHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NIHA is a derivative of hydroxamic acid and imidazole, which are widely used in medicinal chemistry and biochemistry.

Mechanism Of Action

(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid exerts its biological effects by inhibiting the activity of HDACs and COX-2. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid binds to the active site of HDACs and inhibits their activity, leading to the accumulation of acetylated histones. This, in turn, leads to the activation of genes that are involved in various cellular processes. COX-2 is an enzyme that plays a crucial role in the inflammatory response. (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid inhibits the activity of COX-2, leading to the suppression of the inflammatory response.

Biochemical And Physiological Effects

(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has been shown to possess various biochemical and physiological effects. In vitro studies have shown that (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid inhibits the activity of HDACs and COX-2, leading to the accumulation of acetylated histones and the suppression of the inflammatory response. In vivo studies have shown that (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid exhibits anti-cancer and anti-inflammatory properties. (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has also been shown to possess antioxidant properties by scavenging free radicals.

Advantages And Limitations For Lab Experiments

(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has several advantages for lab experiments. It is easy to synthesize, and the yield and purity of the product can be easily achieved. (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has also been shown to be stable under various conditions, making it suitable for long-term storage. However, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has some limitations for lab experiments. It is relatively expensive compared to other HDAC inhibitors, which may limit its widespread use. Furthermore, the mechanism of action of (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid is not fully understood, which may limit its application in certain research fields.

Future Directions

(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has several potential future directions. In medicinal chemistry, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid could be further developed as a novel anti-cancer and anti-inflammatory agent. In biochemistry, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid could be used as a tool to study the mechanism of action of HDACs and COX-2. In addition, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid could be further modified to improve its potency and selectivity. Furthermore, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid could be used in combination with other drugs to enhance their therapeutic efficacy.

Synthesis Methods

(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid can be synthesized using a simple and efficient method. The synthesis involves the reaction of imidazole-4-carboxylic acid with nitrous acid to form the nitroso derivative. The nitroso derivative is then reacted with hydroxylamine hydrochloride to form (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid. The yield of the synthesis process is high, and the purity of the product can be easily achieved.

Scientific Research Applications

(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has been extensively studied for its potential applications in various fields. In medicinal chemistry, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has been shown to possess anti-cancer properties by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer. (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has also been shown to possess anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response.
In biochemistry, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has been used as a tool to study the mechanism of action of HDACs. (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid binds to the active site of HDACs and inhibits their activity, leading to the accumulation of acetylated histones. This, in turn, leads to the activation of genes that are involved in various cellular processes.

properties

CAS RN

149573-80-8

Product Name

(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid

Molecular Formula

C5H6N4O3

Molecular Weight

170.13 g/mol

IUPAC Name

N-hydroxy-2-(1-nitrosoimidazol-4-yl)acetamide

InChI

InChI=1S/C5H6N4O3/c10-5(7-11)1-4-2-9(8-12)3-6-4/h2-3,11H,1H2,(H,7,10)

InChI Key

KLNNAILPTLKFOO-UHFFFAOYSA-N

SMILES

C1=C(N=CN1N=O)CC(=O)NO

Canonical SMILES

C1=C(N=CN1N=O)CC(=O)NO

Other CAS RN

149573-80-8

synonyms

(1-NITROSO-1H-IMIDAZOL-4-YL)ACETOHYDROXAMICACID

Origin of Product

United States

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